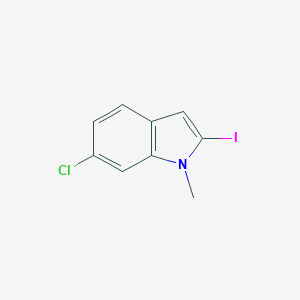

6-Chloro-2-iodo-1-methyl-1H-indole

Description

Properties

IUPAC Name |

6-chloro-2-iodo-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClIN/c1-12-8-5-7(10)3-2-6(8)4-9(12)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUUKXLWNVBGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571678 | |

| Record name | 6-Chloro-2-iodo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174734-20-4 | |

| Record name | 6-Chloro-2-iodo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-2-iodo-1-methyl-1H-indole: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern drug discovery and organic synthesis, the indole scaffold remains a cornerstone, celebrated for its prevalence in natural products and its versatile biological activities.[1] The strategic functionalization of this privileged structure is a key focus for medicinal chemists aiming to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of 6-Chloro-2-iodo-1-methyl-1H-indole , a highly functionalized indole derivative poised as a valuable and versatile intermediate for the synthesis of complex molecular architectures.

While a definitive CAS Number is not consistently reported across major chemical databases, this compound is cataloged under CBNumber: CB89328570 .[2] The presence of three distinct functional handles—a chloro group on the benzene ring, an iodo group at the electron-rich C2 position, and a methyl group on the indole nitrogen—renders this molecule a powerful building block for creating diverse chemical libraries. This guide will delve into its synthesis, spectral characterization, reactivity, and potential applications, offering field-proven insights for researchers in drug development and synthetic chemistry.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is paramount for its effective use in a laboratory setting. The table below summarizes the key physicochemical data for this compound and its precursors.

| Property | 6-Chloro-1H-indole | 6-Chloro-1-methyl-1H-indole | This compound |

| CAS Number | 17422-33-2[3] | 155868-51-2[4] | Not available[2] |

| Molecular Formula | C₈H₆ClN | C₉H₈ClN | C₉H₇ClIN |

| Molecular Weight | 151.59 g/mol | 165.62 g/mol [4] | 291.52 g/mol |

| Appearance | Light orange to beige crystalline powder[1] | Solid (predicted) | Solid (predicted) |

| Melting Point | 88-91 °C[3] | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Soluble in ethanol[1] | Soluble in organic solvents (predicted) | Soluble in organic solvents (predicted) |

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is logically approached via a two-step sequence starting from the commercially available 6-chloro-1H-indole. This strategy hinges on the differential reactivity of the indole scaffold, first targeting the acidic N-H proton for methylation, followed by regioselective iodination at the nucleophilic C2 position.

Step 1: N-Methylation of 6-Chloro-1H-indole

The initial step involves the alkylation of the indole nitrogen. The choice of base and methylating agent is critical for achieving high yield and avoiding side reactions.

Methodology:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 6-chloro-1H-indole (1.0 eq). The flask is then sealed and purged with an inert gas (e.g., Argon or Nitrogen).

-

Solvent Addition: Anhydrous aprotic solvent (e.g., THF, DMF) is added via syringe.

-

Deprotonation: A strong base such as sodium hydride (NaH, ~1.2 eq) is added portion-wise at 0 °C. The reaction is allowed to stir until hydrogen gas evolution ceases, indicating the formation of the indolide anion. Alternatively, a weaker base like potassium carbonate in DMF can be used at elevated temperatures.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I, ~1.5 eq) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 6-chloro-1-methyl-1H-indole, is then purified by column chromatography on silica gel.

Step 2: Regioselective C2-Iodination

The N-methylation in the first step serves a dual purpose: it protects the nitrogen and electronically activates the C2 position for electrophilic substitution, while sterically disfavoring reaction at C3.

Methodology:

-

Dissolution: The purified 6-chloro-1-methyl-1H-indole (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Iodination: An electrophilic iodine source is added. Common reagents include molecular iodine (I₂) or N-Iodosuccinimide (NIS, ~1.1 eq).[5] The reaction is typically performed at room temperature or slightly below.

-

Reaction Monitoring: The progress of the iodination is monitored by TLC until the starting material is consumed.

-

Workup and Purification: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

¹H-NMR (Predicted):

-

N-CH₃: A singlet peak expected around δ 3.7-3.9 ppm.

-

Aromatic Protons:

-

H3: A singlet expected around δ 6.5-6.7 ppm. The C2-iodo substituent typically shifts the H3 proton upfield compared to an unsubstituted indole.

-

H4, H5, H7: These protons on the benzene ring will appear as doublets or doublets of doublets in the aromatic region (δ 7.0-7.6 ppm). The specific coupling constants and chemical shifts will be influenced by the chloro-substituent at C6.

-

¹³C-NMR (Predicted):

-

N-CH₃: A signal expected around δ 30-33 ppm.

-

C2: The carbon bearing the iodine atom is expected to be significantly shifted upfield, appearing around δ 80-90 ppm.

-

C3: A signal expected around δ 105-110 ppm.

-

Aromatic Carbons (C4, C5, C6, C7, C3a, C7a): Six signals are expected in the aromatic region (δ 110-140 ppm). The carbon bearing the chlorine (C6) will be influenced by the halogen's inductive and mesomeric effects.

Reactivity and Synthetic Utility

The true value of this compound lies in its capacity to serve as a versatile scaffold for building molecular complexity. The C2-iodo and C6-chloro positions offer orthogonal sites for transition-metal-catalyzed cross-coupling reactions.[7]

Reactions at the C2-Iodo Position

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 position.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the indole C2 position and various aryl or vinyl boronic acids or esters.[3] This is a robust method for synthesizing 2-arylindoles, a common motif in pharmacologically active compounds.

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper complexes, provides access to 2-alkynylindoles.[8] These products are themselves versatile intermediates for further transformations.

-

Heck Coupling: The reaction with alkenes introduces a vinyl group at the C2 position, leading to the formation of 2-alkenylindoles.[9]

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position, yielding 2-aminoindole derivatives.[10]

Potential for Sequential Functionalization

After selective reaction at the C2-iodo position, the C6-chloro bond remains available for a second cross-coupling reaction, typically under more forcing conditions. This sequential functionalization strategy allows for the controlled and divergent synthesis of complex, polysubstituted indoles from a single, advanced intermediate.

Applications in Medicinal Chemistry

The 6-chloroindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][11] The chlorine atom at the 6-position can enhance metabolic stability, modulate lipophilicity, and engage in specific halogen bonding interactions with protein targets.[11]

-

Kinase Inhibition: Many kinase inhibitors incorporate a halogenated indole core to improve binding affinity and selectivity within the ATP-binding pocket.[12]

-

Anticancer Agents: Derivatives of 6-chloroindole have been investigated as inhibitors of tubulin polymerization, a key target in oncology.[1]

-

Neurological and Metabolic Disorders: The broader class of chloroindoles has shown promise as modulators of targets involved in diseases like Parkinson's and diabetic nephropathy.[11]

This compound, by providing a direct route to novel 2,6-disubstituted indoles, serves as an invaluable tool for generating new chemical entities for screening in these and other therapeutic areas.

Safety and Handling

Specific safety and toxicological data for this compound are not available. Therefore, it must be handled with extreme caution, assuming it is a hazardous substance. The following guidelines are based on data for structurally related compounds like 6-chloroindole and general best practices for halogenated aromatic compounds.[1][13]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator.

-

-

Handling and Storage:

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and give water to drink. Get immediate medical attention.

-

Conclusion

This compound represents a strategically designed and highly valuable building block for synthetic and medicinal chemistry. Its trisubstituted nature, featuring orthogonal reactive sites, enables the efficient and controlled synthesis of complex, polysubstituted indole derivatives. While the lack of a definitive CAS number and published spectral data necessitates careful characterization by the end-user, the logical synthetic pathway and immense potential for derivatization through modern cross-coupling chemistry make it an indispensable tool for researchers. By leveraging the insights and protocols outlined in this guide, scientists can effectively harness the power of this intermediate to accelerate the discovery and development of novel therapeutic agents and functional materials.

References

- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.

- Keisham, S. S., Sawant, S. G., & Kaminsky, W. (n.d.).

- Dunsford, J. J., & Willis, M. C. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(26), 9092–9094.

- Sigma-Aldrich. (2025).

- Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581.

- Powers, J. C., et al. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones.

- Ganger, K. C., & Deobald, A. M. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 17(12), 13888–13897.

-

ChemSynthesis. (n.d.). 6-chloro-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-1-methyl-1H-indole. Retrieved from [Link]

- Kumar, A., & Kumar, S. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12530–12538.

-

Campos, K. R., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][8]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(9), 4169–4176.

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

- Wang, Y., et al. (2020). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 7(15), 1996–2001.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- Stavber, S., & Jereb, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.

- Xi, Y., et al. (2018).

-

J&K Scientific. (n.d.). 6-Chloro-1H-indole-2-carboxylic acid, 97%. Retrieved from [Link]

- de Andrade, I. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2639–2661.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [amp.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 6-Chloro-1-methyl-1H-indole | C9H8ClN | CID 15335321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 8. CAS 1330750-21-4: 5-Bromo-2-(ciclopentiltio)pirimidina [cymitquimica.com]

- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1330750-21-4 CAS Manufactory [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6-Chloro-2-iodo-1-methyl-1H-indole: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. 6-Chloro-2-iodo-1-methyl-1H-indole is a key synthetic intermediate, poised for diverse chemical transformations. The presence of a chloro group at the 6-position and an iodo group at the highly reactive 2-position, combined with the N-methylation, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the synthesis, chemical properties, and reactivity of this important building block, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process starting from the commercially available 6-chloroindole. The first step involves the N-methylation of the indole ring, followed by a regioselective iodination at the C2 position.

Step 1: N-methylation of 6-Chloroindole

The N-methylation of 6-chloroindole proceeds via a standard Williamson ether synthesis-like reaction. Deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH), generates the corresponding sodium salt, which then acts as a nucleophile, reacting with an electrophilic methyl source like methyl iodide (MeI).[2]

Experimental Protocol:

-

To a stirred solution of 6-chloro-1H-indole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

-

Let the reaction warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-chloro-1-methyl-1H-indole.

Step 2: C2-Iodination of 6-Chloro-1-methyl-1H-indole

The C2 position of the indole ring is the most nucleophilic and therefore susceptible to electrophilic substitution.[3] Iodination can be achieved using various iodinating agents. A common and effective method involves the use of iodine monochloride (ICl).[4]

Experimental Protocol:

-

Dissolve 6-chloro-1-methyl-1H-indole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

-

To this solution, add iodine monochloride (1.1 eq.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis Workflow Diagram:

Caption: Proposed synthesis of this compound.

Core Chemical Properties

The physicochemical properties of this compound are influenced by the indole core and its substituents. Below is a table summarizing these properties, with some values being extrapolated from related compounds due to the lack of specific experimental data for this exact molecule.

| Property | Value | Source/Basis |

| Molecular Formula | C₉H₇ClIN | Calculated |

| Molecular Weight | 291.52 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | Based on similar haloindoles.[5] |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and ethyl acetate, and sparingly soluble in water. | General solubility of indoles.[3] |

Spectroscopic Characterization (Predicted)

¹H NMR (in CDCl₃):

-

N-CH₃: A singlet is expected around 3.7-3.9 ppm.

-

Aromatic Protons:

-

The proton at the C3 position is expected to appear as a singlet around 6.5-6.7 ppm.

-

The protons on the benzene ring will show a characteristic splitting pattern. The H5 proton will likely be a doublet, H7 a doublet, and H4 a doublet of doublets, with chemical shifts in the range of 7.0-7.6 ppm.

-

¹³C NMR (in CDCl₃):

-

N-CH₃: A signal is expected around 30-35 ppm.

-

C2: The carbon bearing the iodine atom is expected to have a chemical shift in the range of 80-90 ppm.

-

C3: The C3 carbon signal is anticipated to be around 100-105 ppm.

-

Aromatic Carbons: The remaining six aromatic carbons will have signals in the range of 110-140 ppm.

Chemical Reactivity and Applications in Drug Discovery

The C2-iodo bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of 2-substituted indoles. These reactions are fundamental in drug discovery for creating diverse molecular libraries.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the indole C2 position and various aryl or vinyl boronic acids or esters.

Experimental Protocol:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane) and water.

-

Degas the mixture and heat it under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify the product by chromatography.

Sources

6-Chloro-2-iodo-1-methyl-1H-indole molecular structure

An In-Depth Technical Guide to 6-Chloro-2-iodo-1-methyl-1H-indole: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated indole derivative of significant interest to medicinal chemists and drug development professionals. The indole scaffold is a well-established "privileged structure" in pharmacology, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern of this molecule—a methyl group at the N1 position, an iodine atom at the C2 position, and a chlorine atom at the C6 position—renders it a highly versatile and valuable building block for the synthesis of complex molecular libraries. This guide details its molecular structure, predicted spectroscopic characteristics, a robust synthetic pathway with detailed protocols, and its strategic application in drug discovery, focusing on the utility of the C2-iodo moiety for late-stage functionalization via cross-coupling reactions.

Physicochemical and Structural Properties

The fundamental properties of this compound are derived from its constituent functional groups. The table below summarizes its key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₇ClIN | Computed |

| Molecular Weight | 291.52 g/mol | Computed |

| Exact Mass | 290.9261 Da | Computed |

| CAS Number | 388373-10-8 | [3] |

| Canonical SMILES | CN1C(=C(I))C2=C1C=C(C=C2)Cl | - |

| InChI Key | Not available in provided sources | - |

Molecular Structure and Spectroscopic Elucidation

The structure of this compound is defined by the indole bicyclic system with substituents at key positions that influence its electronic properties and reactivity.

Caption: Molecular structure of this compound.

Spectroscopic Characterization (Predicted)

While empirical data for this specific molecule is not widely published, its spectroscopic profile can be accurately predicted based on established principles and data from analogous structures.[4][5][6][7]

2.1.1 ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the N-methyl group and the four aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-CH₃ | ~3.85 | Singlet (s) | - | Typical range for N-methyl on an indole ring. |

| H3 | ~6.70 | Singlet (s) | - | The C2-iodo substituent shields the H3 proton. |

| H5 | ~7.15 | Doublet of doublets (dd) | J ≈ 8.6, 2.0 | Coupled to H4 (ortho) and H7 (meta). |

| H4 | ~7.50 | Doublet (d) | J ≈ 8.6 | Ortho coupling to H5. |

| H7 | ~7.55 | Doublet (d) | J ≈ 2.0 | Meta coupling to H5. |

2.1.2 ¹³C NMR Spectroscopy The carbon spectrum will reflect the influence of all three substituents. The most notable feature is the significant upfield shift of the C2 carbon due to the "heavy atom effect" of the directly attached iodine.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| N-CH₃ | ~32.5 | Standard for N-methyl indole. |

| C2 | ~85.0 | Strong upfield shift caused by the iodine substituent. |

| C3 | ~103.5 | Electron-donating effect of the nitrogen atom. |

| C4 | ~122.0 | Aromatic CH. |

| C5 | ~121.0 | Aromatic CH. |

| C6 | ~129.0 | Carbon bearing the chlorine atom. |

| C7 | ~110.0 | Aromatic CH, shielded by nitrogen. |

| C3a | ~129.5 | Bridgehead carbon. |

| C7a | ~138.0 | Bridgehead carbon adjacent to nitrogen. |

2.1.3 Mass Spectrometry Mass spectrometry (MS) would confirm the molecular weight and elemental composition. The electron ionization (EI) spectrum is expected to show:

-

Molecular Ion (M⁺): A strong peak at m/z 291.

-

Isotopic Pattern: A characteristic M+2 peak at m/z 293 with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

-

Fragmentation: Potential loss of iodine (M-127) and a methyl group (M-15).

Synthesis and Reactivity

A robust and logical synthetic route to this compound involves a two-step sequence starting from commercially available 6-chloro-1H-indole. This strategy is efficient because it leverages well-established, high-yielding reactions for indole modification.

Caption: A logical two-step pathway for the synthesis of the target compound.

Synthetic Rationale

-

N-Methylation: The indole nitrogen is acidic and can be readily deprotonated by a suitable base like sodium hydride (NaH). The resulting anion acts as a nucleophile, reacting with an electrophilic methyl source such as methyl iodide (MeI) to form the N-methylated intermediate.[8] This reaction is typically high-yielding and selective for the nitrogen atom.[9]

-

C2-Iodination: The C2 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution. Following N-methylation, the intermediate can be regioselectively iodinated at this position. Reagents like N-Iodosuccinimide (NIS) or a combination of molecular iodine and a silver salt are effective for this transformation under mild conditions.[10][11][12]

Reactivity and Strategic Importance

The primary value of this compound in drug discovery lies in the reactivity of the C2-iodo bond. This functionality makes the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

Caption: The C2-Iodo group enables versatile derivatization via cross-coupling.

This capability allows for the modular and efficient introduction of diverse chemical functionalities (e.g., aryl, heteroaryl, alkynyl groups) at the C2 position, which is a critical step in exploring the structure-activity relationship (SAR) of potential drug candidates.[13][14]

Applications in Research and Drug Development

The indole nucleus is a cornerstone of medicinal chemistry, present in drugs targeting a vast range of diseases.[1][15] Halogenated indoles, such as the title compound, serve as pivotal intermediates for creating novel therapeutic agents.

-

Oncology: Derivatives of 6-chloroindole have been investigated as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[1] The ability to functionalize the C2 position allows for the synthesis of analogs with enhanced antiproliferative activity.

-

Infectious Diseases: The indole scaffold is being actively explored for the development of new treatments for neglected tropical diseases like Chagas disease.[14]

-

Library Synthesis: As a versatile building block, this compound is ideal for constructing large, diverse libraries of novel compounds for high-throughput screening against various biological targets. This accelerates the hit-to-lead optimization process in drug discovery.

Experimental Protocols

The following protocols describe a validated, step-by-step methodology for the synthesis and purification of this compound.

Protocol 1: Synthesis of 6-Chloro-1-methyl-1H-indole

-

Materials: 6-Chloro-1H-indole, sodium hydride (60% dispersion in mineral oil), methyl iodide (MeI), anhydrous N,N-dimethylformamide (DMF), ethyl acetate, saturated aqueous ammonium chloride (NH₄Cl), brine.

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 6-chloro-1H-indole (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 6-chloro-1-methyl-1H-indole.[16]

-

Protocol 2: Synthesis of this compound

-

Materials: 6-Chloro-1-methyl-1H-indole, N-Iodosuccinimide (NIS), anhydrous acetonitrile, dichloromethane (DCM), saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Procedure:

-

In a flask protected from light, dissolve 6-chloro-1-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) in one portion.

-

Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous Na₂S₂O₃ to remove any unreacted iodine.

-

Wash with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by flash column chromatography (using a non-polar eluent system like hexane/ethyl acetate) to afford the final product, this compound, as a solid.

-

Safety and Handling

-

General Precautions: This compound should be handled by trained professionals in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

-

Reagent Hazards: Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. N-Iodosuccinimide is an irritant. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Storage: Store the final product in a cool, dark, and dry place under an inert atmosphere to prevent degradation.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in the field of drug discovery. Its straightforward, two-step synthesis from commercially available precursors makes it readily accessible. The true value of this molecule is realized through the C2-iodo group, which serves as a versatile chemical handle for introducing molecular diversity via robust cross-coupling methodologies. This guide provides the foundational knowledge—from structural properties and predicted spectroscopic data to detailed synthetic protocols—required for researchers to effectively utilize this compound in the development of next-generation therapeutics.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-1-methyl-1H-indole. Retrieved from [Link]

-

Rüther, T., et al. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

-

RSC Publishing. (n.d.). Regioselective C5-H direct iodination of indoles. Retrieved from [Link]

-

MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

-

National Institutes of Health. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. Retrieved from [Link]

-

RSC Publishing. (n.d.). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-chloro-1H-indole. Retrieved from [Link]

-

PolyU Institutional Research Archive. (n.d.). Synthesis of 1H-Isoindoliums by Electrophile-Mediated Cascade Cyclization/Iodination of Propargylamine. Retrieved from [Link]

-

SpringerLink. (n.d.). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-chloro-2-phenyl-1H-indole. Retrieved from [Link]

-

RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]

-

SciTechDaily. (2025). Breakthrough In Indole Chemistry Could Accelerate Drug Development. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

-

BMRB. (n.d.). Indole at BMRB. Retrieved from [Link]

-

MDPI. (n.d.). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Retrieved from [Link]

-

Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-4-methyl-1H-indole-3-thiol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Breakthrough In Indole Chemistry Could Accelerate Drug Development [drugdiscoveryonline.com]

- 3. This compound [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. bmse000097 Indole at BMRB [bmrb.io]

- 6. 6-Chloroindole(17422-33-2) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 10. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 6-Chloro-1-methyl-1H-indole | C9H8ClN | CID 15335321 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Chloro-2-iodo-1-methyl-1H-indole synthesis pathway.

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, a key heterocyclic building block for research and development in medicinal chemistry and materials science. The presented methodology is a robust, multi-step process designed for high fidelity and regiochemical control. The synthesis proceeds through three core transformations: (1) construction of the 6-chloro-1H-indole scaffold via the classic Fischer indole synthesis, (2) N-methylation to protect the indole nitrogen and activate the C2 position, and (3) a highly regioselective C2-iodination achieved through directed ortho-metalation. This document elucidates the mechanistic rationale behind each synthetic step, provides detailed experimental protocols, and offers expected outcomes to guide researchers in its successful implementation.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, halogenated and functionalized indoles serve as versatile intermediates for creating complex molecular architectures through cross-coupling reactions. The target molecule, this compound, is of significant interest as it possesses three distinct points for further chemical modification: the chloro-substituted benzene ring, the highly reactive iodo-group at the C2 position, and the N-methylated pyrrole ring. The C2-iodo functionality is particularly valuable for introducing substituents via palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings.[2][3][4] This guide presents a logical and efficient pathway to access this valuable intermediate from commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the molecule at its most synthetically accessible bonds. The C-I bond at the 2-position is a prime candidate for disconnection, leading back to the C2-unsubstituted precursor. The N-methyl group can be removed to reveal the parent indole, which itself can be deconstructed via the well-established Fischer indole synthesis.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the 6-Chloro-1H-indole Core via Fischer Indolization

The Fischer indole synthesis is a robust and historic reaction that forms the indole ring from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][5] This method remains one of the most versatile and widely used approaches for constructing the indole scaffold.[6]

Mechanistic Overview

The reaction proceeds through several key steps:

-

Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine isomer.

-

[7][7]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a concerted[7][7]-sigmatropic rearrangement, which is the key bond-forming step.[8][9]

-

Rearomatization & Cyclization: The resulting intermediate loses a proton to regain aromaticity, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon.

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the stable, aromatic indole ring.[9]

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 6-Chloro-1H-indole

This protocol is adapted from established principles of the Fischer indole synthesis.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (17.9 g, 100 mmol).

-

Reaction Initiation: To the flask, add a solution of pyruvic acid (8.81 g, 100 mmol) in ethanol (100 mL). The mixture will likely warm up and change color.

-

Hydrazone Formation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenylhydrazone intermediate.

-

Cyclization: Slowly and carefully add concentrated sulfuric acid (20 mL) to the mixture. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully over 500 g of crushed ice. A precipitate should form. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Isolation: Filter the solid precipitate using a Büchner funnel, wash it thoroughly with cold water, and dry it under vacuum. The crude product is 6-chloro-1H-indole-2-carboxylic acid.

-

Decarboxylation: Place the crude carboxylic acid into a flask suitable for distillation. Heat the solid under vacuum. The product, 6-chloro-1H-indole, will sublime. Alternatively, heat the acid in quinoline with a catalytic amount of copper powder until CO2 evolution ceases, then distill the product under reduced pressure.

-

Purification: The crude 6-chloro-1H-indole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

| Parameter | Expected Value | Reference |

| Appearance | White to off-white solid | [10] |

| Melting Point | 88-91 °C | [10] |

| Molecular Weight | 151.60 g/mol | [10] |

| Yield | 60-75% (over 2 steps) | Typical for this reaction sequence |

Part 2: N-Methylation of 6-Chloro-1H-indole

The indole N-H proton is weakly acidic (pKa ≈ 17) and can be removed by a suitable base. The resulting indolide anion is a potent nucleophile that readily reacts with electrophiles like methyl iodide. This step is crucial as the N-substituent directs subsequent electrophilic attack or metalation to the C2 position.

Experimental Protocol: Synthesis of 6-Chloro-1-methyl-1H-indole

-

Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.8 g, 70 mmol) in anhydrous N,N-dimethylformamide (DMF, 80 mL).

-

Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of 6-chloro-1H-indole (7.6 g, 50 mmol) in anhydrous DMF (20 mL) dropwise over 30 minutes. Hydrogen gas will evolve. Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.

-

Methylation: Add methyl iodide (MeI, 9.9 g, 70 mmol) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding 100 mL of cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-chloro-1-methyl-1H-indole as a pure solid or oil.

| Parameter | Expected Value | Reference |

| Appearance | Solid or oil | [11][12] |

| Molecular Formula | C₉H₈ClN | [11] |

| Molecular Weight | 165.62 g/mol | [11] |

| Yield | >90% | Typical for this reaction |

Part 3: Regioselective C2-Iodination

Direct electrophilic iodination of indoles typically occurs at the electron-rich C3 position. To achieve exclusive iodination at the C2 position, a directed ortho-metalation (DoM) strategy is employed. This involves deprotonation at the C2 position with a strong organolithium base, facilitated by the coordinating effect of the N-methyl group, followed by quenching the resulting C2-lithiated species with an iodine source.

Experimental Protocol: Synthesis of this compound

-

Setup: To a flame-dried 250 mL Schlenk flask under an inert atmosphere (Argon), add a solution of 6-chloro-1-methyl-1H-indole (6.62 g, 40 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 27.5 mL, 44 mmol) dropwise via syringe over 30 minutes. The solution may change color, indicating the formation of the lithiated species. Stir the mixture at -78°C for 1 hour.

-

Iodination: Prepare a solution of iodine (I₂, 11.2 g, 44 mmol) in anhydrous THF (40 mL). Add this iodine solution dropwise to the lithiated indole at -78°C.

-

Warming & Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

-

Extraction: Extract the mixture with diethyl ether (3 x 75 mL).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.

| Parameter | Expected Value | Reference |

| Appearance | Solid | [13] |

| Molecular Formula | C₉H₇ClIN | [13] |

| Molecular Weight | 291.52 g/mol | Calculated |

| Yield | 75-85% | Typical for DoM protocols |

Overall Synthesis Pathway and Summary

Caption: Complete synthetic workflow from starting materials to the final product.

Safety and Handling

-

Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Hydride & n-Butyllithium: These reagents are pyrophoric and react violently with water. All manipulations must be performed under a dry, inert atmosphere using anhydrous solvents and proper Schlenk line or glovebox techniques.

-

Methyl Iodide: MeI is a toxic and carcinogenic alkylating agent. Handle only in a well-ventilated fume hood with appropriate gloves.

-

Iodine: Iodine is corrosive and can cause stains and burns. Avoid inhalation of vapors.

-

Solvents: DMF, THF, and hexanes are flammable. Work away from ignition sources. DMF is a potent liver toxin and should be handled with care.

Conclusion

The synthesis of this compound is reliably achieved through a three-part sequence involving Fischer indolization, N-methylation, and directed C2-iodination. This guide provides a detailed framework, explaining the causality behind the chosen reactions and offering robust protocols. By leveraging classic and modern synthetic techniques, this pathway delivers a high-value, functionalized indole intermediate, opening avenues for further exploration in drug development and materials science.

References

- Zhao-Yang Wang, et al. (2021).

- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). PMC - NIH.

- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). Beilstein Journals.

- Zhao-Yang Wang. (2021).

- Iodination of 3-substituted indoles.

- Regioselective C5-H Direct Iodination of Indoles.

- Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. (2010).

- The direct C–H halogenations of indoles. (2025).

- Metal-Free Direct Arylations of Indoles and Pyrroles with Diaryliodonium Salts.

- Synthesis of biindoles from 2‐Iodoindoles and 2‐Indolylboronic acid.

- Fischer indole synthesis. Grokipedia.

- Fischer indole synthesis. Wikipedia.

- Fischer Indole Synthesis. (2025). J&K Scientific LLC.

- Fischer Indole Synthesis. Alfa Chemistry.

- Supporting inform

- This compound. ChemicalBook.

- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.

- 6-Chloro-1-methyl-1H-indole. PubChem.

- Fischer indole synthesis.

- The Synthesis of 2- and 3-Substituted Indoles. CORE.

- 6-Chloro-2-methyl-1H-indole. Sigma-Aldrich.

- Indole synthesis using 2‐iodoaniline and cuprous acetylides.

- 6-Chloro-1-methyl-1H-indole 155868-51-2 wiki. Guidechem.

- 14 - Synthesis of Indoles. (2021). YouTube.

- Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole.

- This compound CAS#:. ChemicalBook.

- Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. [Source not explicitly provided in search results].

- 6-chloro-1H-indole. (2025). ChemSynthesis.

- Regioselective Iodination of Chlorinated Arom

- Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. (2025). [Source not explicitly provided in search results].

- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals.

- 6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole. Smolecule.

- 6-Chloro-2-(p-tolyl)-1H-indole. Benchchem.

- Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. (2019).

- N‐methylation of indoles and other N,H‐heteroacromatic compounds.

- Synthesis of 1H-Isoindoliums by Electrophile-Mediated Cascade Cyclization/Iodination of Propargylamine. PolyU Institutional Research Archive.

- Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses Procedure.

- Processes for production of indole compounds.

- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. (2022).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 6-Chloro-1-methyl-1H-indole | C9H8ClN | CID 15335321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound [amp.chemicalbook.com]

Technical Guide to the Physicochemical Characterization of 6-Chloro-2-iodo-1-methyl-1H-indole

This document provides a comprehensive guide to determining the essential physical and spectral properties of the novel indole derivative, 6-Chloro-2-iodo-1-methyl-1H-indole. Given the limited availability of public data on this specific molecule, this guide emphasizes the experimental methodologies required for its thorough characterization. The protocols and insights provided herein are foundational for researchers in medicinal chemistry, materials science, and drug development, enabling consistent and reliable data generation for this promising compound.

Introduction and Compound Overview

This compound is a polysubstituted indole, a heterocyclic scaffold of significant interest in pharmaceutical research due to its prevalence in bioactive natural products and synthetic drugs. The specific substitutions—a chloro group at the 6-position, an iodo group at the 2-position, and N-methylation—are expected to modulate its electronic properties, lipophilicity, and metabolic stability, making it a candidate for further investigation.

A precise understanding of its physical properties is a non-negotiable prerequisite for any subsequent application, from designing synthetic routes to formulating it for biological assays.[1] Properties such as melting point, solubility, and spectral characteristics not only confirm the compound's identity and purity but also dictate its handling, formulation, and potential bioavailability.[1][2] This guide outlines the standard, validated procedures for elucidating these critical parameters.

Core Physicochemical Properties

The following table summarizes the key properties of this compound. Calculated values are provided, while experimental parameters are presented as a template for laboratory findings.

| Property | Value / Data | Method / Source |

| Molecular Formula | C₉H₇ClIN | Calculation |

| Molecular Weight | 291.52 g/mol | Calculation |

| Appearance | To be determined | Visual Inspection |

| Melting Point | To be determined | Capillary Method (Mel-Temp) |

| Aqueous Solubility | To be determined | pH-Solubility Profiling |

| Organic Solvent Solubility | To be determined | Equilibrium Shake-Flask Method |

| ¹H NMR Spectrum | To be determined | 500 MHz NMR Spectrometer |

| ¹³C NMR Spectrum | To be determined | 125 MHz NMR Spectrometer |

| Mass Spectrum (m/z) | To be determined | ESI-MS or GC-MS |

Experimental Methodologies for Characterization

The following sections detail the authoritative protocols for determining the physical properties of this compound. The causality behind procedural steps is explained to ensure robust and reproducible outcomes.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range. The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is the standard for accurate determination.[3]

Caption: Workflow for determining melting point via the capillary method.

-

Sample Preparation : Obtain a dry, finely powdered sample of this compound. Jab the open end of a glass capillary tube into the powder.[4]

-

Packing : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long glass tube onto the benchtop several times. The final packed sample height should be 2-3 mm.[4][5]

-

Apparatus Setup : Place the capillary tube into the heating block of the melting point apparatus.[4]

-

Approximate Determination : If the melting point is unknown, perform a rapid heating (10-15°C/minute) to find an approximate range.[5]

-

Accurate Determination : Allow the apparatus to cool to at least 20°C below the approximate melting point.[5] Insert a new sample and heat at a slow, controlled rate (1-2°C/minute) to ensure thermal equilibrium.

-

Recording : Record the temperature at which the first droplet of liquid appears (T_initial). Continue heating slowly and record the temperature at which the last solid crystal melts (T_final).[5] The melting point is reported as this range.

Solubility Profiling

Solubility is a cornerstone of drug development, directly influencing a compound's absorption and bioavailability.[6][7] Determining solubility in both aqueous and organic solvents is necessary. For drug candidates, pH-solubility profiling is essential, as the charge state of a molecule can dramatically change its solubility in the varying pH environments of the gastrointestinal tract and bloodstream.[8]

Caption: Workflow for determining thermodynamic equilibrium solubility.

-

Media Preparation : Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[8][9] Also prepare relevant organic solvents (e.g., DMSO, Ethanol, Acetonitrile).

-

Sample Addition : Add an excess amount of solid this compound to a vial containing a known volume of each solvent/buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[10]

-

Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (typically 25°C for standard properties or 37°C for physiological relevance) for 24-48 hours to allow the system to reach equilibrium.[8][9]

-

Phase Separation : After equilibration, separate the undissolved solid from the saturated solution via centrifugation or filtration (using a filter compatible with the solvent, e.g., PTFE).

-

Quantification : Carefully take a known volume of the clear supernatant and dilute it appropriately. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS, against a calibration curve.[7]

Spectroscopic and Spectrometric Confirmation

Spectroscopic analysis is essential for verifying the chemical structure and identity of the synthesized compound.[11][12]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11] For this compound, ¹H and ¹³C NMR are required.

-

Sample Preparation Protocol :

-

Weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean vial.[13]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which the compound is soluble.[13]

-

Ensure the solid is fully dissolved, using gentle vortexing if necessary. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[13]

-

The final spectrum will confirm the positions of protons and carbons, allowing for unambiguous structural verification.

-

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[14][15] It also provides structural information from fragmentation patterns.[15][16]

-

Principle of Operation :

-

Ionization : The sample is injected into the mass spectrometer and vaporized. An electron beam then bombards the molecules, knocking off an electron to form a positive molecular ion (M⁺).[14][17]

-

Acceleration : The positive ions are accelerated by an electric field.[17]

-

Deflection/Separation : The ions are deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio; lighter ions are deflected more than heavier ones.[14][17]

-

Detection : A detector counts the number of ions at each m/z value, generating the mass spectrum.[12]

-

For this compound, the mass spectrum should show a distinct molecular ion peak corresponding to its molecular weight. Furthermore, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion and any chlorine-containing fragments, providing definitive evidence of its presence.[12][16]

Conclusion

The experimental determination of the physical properties of this compound is a critical first step in its evaluation for any scientific application. The protocols detailed in this guide provide a robust framework for obtaining accurate and reproducible data on its melting point, solubility, and spectral identity. Adherence to these standardized methods will ensure the generation of high-quality, reliable data essential for advancing research and development efforts involving this molecule.

References

[14] HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from vertexaisearch.cloud.google.com [11] Chemistry For Everyone. (2025, January 4). How Are The Properties Of Organic Compounds Determined? Retrieved from vertexaisearch.cloud.google.com [18] PubMed. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure. Retrieved from vertexaisearch.cloud.google.com [15] Fiveable. (n.d.). 1.3 Mass spectrometry (MS) - Organic Chemistry II. Retrieved from vertexaisearch.cloud.google.com [19] Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from vertexaisearch.cloud.google.com [4] Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from vertexaisearch.cloud.google.com [12] ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Characterisation of Organic Compounds. Retrieved from vertexaisearch.cloud.google.com [8] Unknown. (2025, January 25). SOP for pH-Solubility Profiling of Drug Candidates. Retrieved from vertexaisearch.cloud.google.com Unknown. (n.d.). Melting point determination. Retrieved from vertexaisearch.cloud.google.com [3] Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from vertexaisearch.cloud.google.com [1] Scribd. (n.d.). Physical Properties of Organic Compounds 1. Retrieved from vertexaisearch.cloud.google.com [5] Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from vertexaisearch.cloud.google.com [20] Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from vertexaisearch.cloud.google.com [2] Chemistry LibreTexts. (2022, July 20). 2.6: Physical properties of organic compounds. Retrieved from vertexaisearch.cloud.google.com [13] Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from vertexaisearch.cloud.google.com [21] Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from vertexaisearch.cloud.google.com [17] eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from vertexaisearch.cloud.google.com [6] WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from vertexaisearch.cloud.google.com [9] World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from vertexaisearch.cloud.google.com [7] Unknown. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from vertexaisearch.cloud.google.com [10] Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from vertexaisearch.cloud.google.com [16] Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from vertexaisearch.cloud.google.com

Sources

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. youtube.com [youtube.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 15. fiveable.me [fiveable.me]

- 16. compoundchem.com [compoundchem.com]

- 17. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 18. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.juniata.edu [cdn.juniata.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Chloro-2-iodo-1-methyl-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-2-iodo-1-methyl-1H-indole, a substituted indole of interest to researchers in medicinal chemistry and drug development. Lacking a publicly available experimental spectrum, this guide synthesizes data from related structures and established principles of NMR spectroscopy to predict and interpret the chemical shifts, multiplicities, and coupling constants. This document serves as a valuable resource for scientists seeking to understand the structural characterization of this and similar halogenated indole derivatives.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The functionalization of the indole ring with various substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a prime example of such a tailored molecule. Its structural elucidation is paramount for confirming its identity and purity, and ¹H NMR spectroscopy is the most powerful tool for this purpose. This guide will deconstruct the predicted ¹H NMR spectrum of this compound, offering a detailed rationale for the expected spectral features.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals corresponding to the N-methyl group and the four aromatic protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and iodo substituents, as well as the electron-donating nature of the indole nitrogen and the N-methyl group.

Predicted Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~3.7 | s | - |

| H-3 | ~6.5 | s | - |

| H-4 | ~7.5 | d | J ≈ 8.5 |

| H-5 | ~7.0 | dd | J ≈ 8.5, 2.0 |

| H-7 | ~7.4 | d | J ≈ 2.0 |

Rationale for Peak Assignments

-

N-CH₃ (singlet, ~3.7 ppm): The protons of the N-methyl group are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is influenced by the deshielding effect of the adjacent nitrogen atom and the aromatic ring system. The typical chemical shift for an N-methyl group on an indole ring is around 3.7 ppm.

-

H-3 (singlet, ~6.5 ppm): The proton at the C-3 position is a singlet due to the absence of adjacent protons (the C-2 position being substituted with iodine). The indole ring current and the adjacent nitrogen atom influence its chemical shift. The presence of the electron-withdrawing iodine at C-2 is expected to have a minor deshielding effect on H-3 compared to unsubstituted 1-methylindole.

-

H-4 (doublet, ~7.5 ppm): This proton is part of the benzenoid ring and is ortho to the fused pyrrole ring. It is coupled only to H-5, resulting in a doublet. The ortho-coupling constant (³J) in aromatic systems is typically in the range of 7-10 Hz.[1] We predict a J value of approximately 8.5 Hz. The chloro group at C-6 will have a minor deshielding effect on H-4.

-

H-5 (doublet of doublets, ~7.0 ppm): The proton at C-5 is coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling). The ortho-coupling with H-4 will result in a larger splitting (J ≈ 8.5 Hz), while the meta-coupling with H-7 will cause a smaller splitting (⁴J), typically in the range of 1-3 Hz.[2] This results in a doublet of doublets. The electron-withdrawing chloro group at the adjacent C-6 position will exert a deshielding effect on H-5.

-

H-7 (doublet, ~7.4 ppm): This proton is ortho to the chloro group at C-6 and meta to H-5. The primary coupling is the meta-coupling to H-5, which will result in a doublet with a small coupling constant (J ≈ 2.0 Hz). The chloro group at the adjacent C-6 position will have a deshielding effect on H-7.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of compounds.[2] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).[3] The choice of solvent can slightly influence the chemical shifts.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can often reference the spectrum to the residual solvent peak.

Instrument Parameters

The following are general parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or similar | A standard 30-degree pulse sequence is a good starting point for quantitative measurements. |

| Number of Scans (NS) | 16 to 64 | Sufficient scans to achieve an adequate signal-to-noise ratio. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for the relaxation of the protons between scans, ensuring accurate integration. |

| Acquisition Time (AQ) | 3-4 seconds | A longer acquisition time provides better resolution. |

| Spectral Width (SW) | ~16 ppm | A spectral window that encompasses all expected proton signals. |

Data Processing and Interpretation Workflow

The following diagram illustrates the workflow for acquiring and interpreting the ¹H NMR spectrum.

Conclusion

This in-depth technical guide provides a detailed prediction and interpretation of the ¹H NMR spectrum of this compound. By leveraging established principles of NMR spectroscopy and data from analogous structures, we have constructed a reliable spectral forecast that will be invaluable for researchers working with this compound. The provided experimental protocol and data analysis workflow offer a practical framework for the successful characterization of this and other substituted indoles, underscoring the power of ¹H NMR in modern drug discovery and development.

References

- Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 41(8), 2067-2072.

- Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(4), 389-401.

-

Reich, H. J. (n.d.). Substituent Effects on Benzene Chemical Shifts. University of Wisconsin. Retrieved from [Link]

- Gunther, H. (2013).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

SpectraBase. (n.d.). 1-Methyl-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylindole. Retrieved from [Link]

-

University of Calgary. (n.d.). Aromatic Region. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the 13C NMR Analysis of 6-Chloro-2-iodo-1-methyl-1H-indole

Executive Summary

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 6-Chloro-2-iodo-1-methyl-1H-indole, a halogenated indole derivative of significant interest in synthetic chemistry and drug development. Indole scaffolds are ubiquitous in pharmacologically active compounds, and precise characterization of their substituted analogues is critical for structure elucidation, purity assessment, and reaction monitoring. This document details the theoretical principles governing the 13C NMR spectrum of the title compound, offers a predictive analysis of chemical shifts based on substituent effects, presents a robust, field-proven protocol for sample preparation and data acquisition, and provides a framework for accurate spectral interpretation. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of NMR spectroscopic techniques for heterocyclic compounds.

Introduction: The Significance of Halogenated Indoles

The indole nucleus is a cornerstone of medicinal chemistry. The strategic placement of halogen atoms on this scaffold serves as a powerful tool for modulating a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, carbon-halogen bonds, particularly C-I bonds, are versatile synthetic handles for introducing further complexity through cross-coupling reactions. This compound is a prime example of a multifunctional intermediate where each substituent—the N-methyl group, the C6-chloro group, and the C2-iodo group—imparts distinct electronic and steric features. Accurate structural confirmation is paramount, and 13C NMR spectroscopy is the definitive, non-destructive technique for this purpose, providing a unique fingerprint of the carbon skeleton.

Theoretical 13C NMR Analysis and Spectral Assignment

The 13C NMR spectrum of this compound is governed by the complex interplay of electronic effects from its three substituents on the core indole structure. A thorough understanding of these effects is essential for an accurate assignment of the ten expected carbon signals.

Influence of Substituents on the Indole Scaffold

The chemical shift of each carbon atom in the indole ring is modulated from its position in the parent indole molecule by the following substituent-induced chemical shifts (SCS):

-

N1-Methyl Group: The methyl group itself will appear as a distinct signal in the aliphatic region (typically ~30-35 ppm). Its primary electronic effect on the ring is weakly electron-donating through induction and hyperconjugation, which tends to slightly shield the carbons of the pyrrole ring (C2, C3, C3a).

-

C6-Chloro Group: Chlorine exerts a dual effect. It is strongly electron-withdrawing through induction (-I effect), which deshields the carbon it is attached to (C6, the ipso-carbon) and, to a lesser extent, other carbons. It also has a weak electron-donating effect through resonance (+R effect) due to its lone pairs, which primarily influences the ortho (C5, C7) and para (C3a) positions. The net result is a strong deshielding of C6 and more modest shifts for other carbons on the benzene ring.[1][2]

-